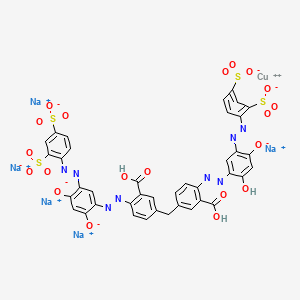
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium is a complex compound that belongs to the class of cuprates. Cuprates are compounds that contain copper atoms in an anionic state. This particular compound is characterized by its intricate structure, which includes multiple azo groups and carboxylic acid functionalities. Cuprates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium typically involves the reaction of copper salts with azo compounds under controlled conditions. The reaction conditions often include specific pH levels, temperatures, and the presence of catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The azo groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions may result in the replacement of azo groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a catalyst or therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium can be compared with other similar compounds, such as:
Tetrachloridocuprate(II): An anionic coordination complex with copper in an oxidation state of +2.
Dimethylcuprate(I): An organocopper compound with copper in an oxidation state of +1.
Yttrium barium copper oxide: A high-temperature superconducting material.
The uniqueness of this compound lies in its complex structure and diverse functional groups, which confer unique reactivity and applications compared to other cuprates.
Eigenschaften
CAS-Nummer |
73297-25-3 |
|---|---|
Molekularformel |
C39H21CuN8Na5O20S4 |
Molekulargewicht |
1228.4 g/mol |
IUPAC-Name |
copper;pentasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C39H28N8O20S4.Cu.5Na/c48-32-16-34(50)30(46-42-26-7-3-20(68(56,57)58)12-36(26)70(62,63)64)14-28(32)44-40-24-5-1-18(10-22(24)38(52)53)9-19-2-6-25(23(11-19)39(54)55)41-45-29-15-31(35(51)17-33(29)49)47-43-27-8-4-21(69(59,60)61)13-37(27)71(65,66)67;;;;;;/h1-8,10-17,48-51H,9H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;;/q;+2;5*+1/p-7 |
InChI-Schlüssel |
NFTFRLGDZQQQCP-UHFFFAOYSA-G |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3[O-])[O-])N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O)C(=O)O)N=NC5=CC(=C(C=C5O)[O-])N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




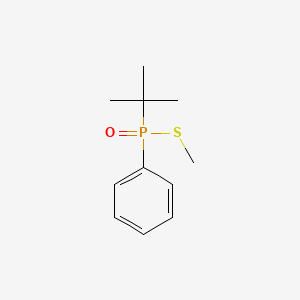
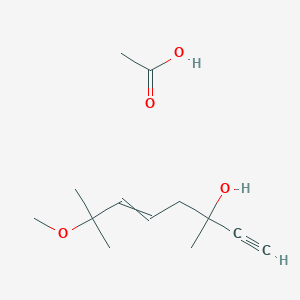
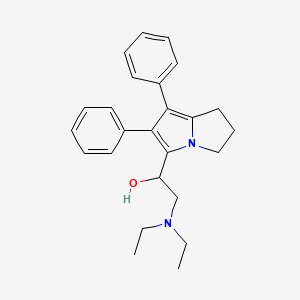
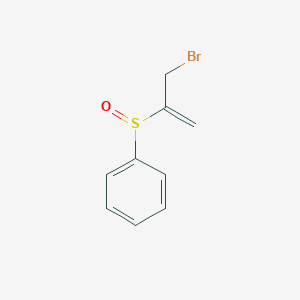
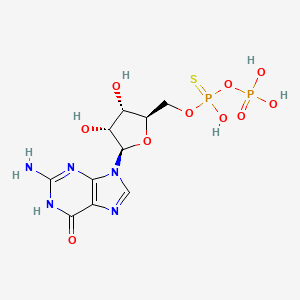
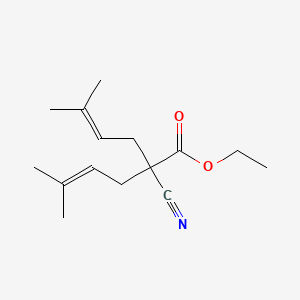

![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
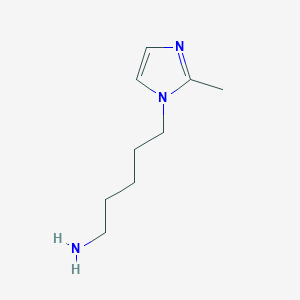
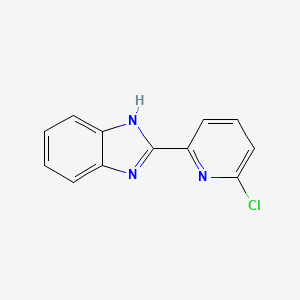
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
